Cas no 1695468-91-7 (1-(2-Bromo-5-iodophenyl)piperazine)
1-(2-Bromo-5-iodophenyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- Piperazine, 1-(2-bromo-5-iodophenyl)-
- 1-(2-Bromo-5-iodophenyl)piperazine
-
- Inchi: 1S/C10H12BrIN2/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
- InChI Key: WLNNXNIYLKHHPN-UHFFFAOYSA-N
- SMILES: N1(C2=CC(I)=CC=C2Br)CCNCC1
1-(2-Bromo-5-iodophenyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI38733-1g |
1-(2-Bromo-5-iodophenyl)piperazine |
1695468-91-7 | 97% | 1g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AI38733-5g |
1-(2-Bromo-5-iodophenyl)piperazine |
1695468-91-7 | 97% | 5g |
$532.00 | 2024-04-20 | |
| 1PlusChem | 1P00HZSD-5g |
1-(2-Bromo-5-iodophenyl)piperazine |
1695468-91-7 | 97% | 5g |
$566.00 | 2025-02-28 | |
| 1PlusChem | 1P00HZSD-1g |
1-(2-Bromo-5-iodophenyl)piperazine |
1695468-91-7 | 97% | 1g |
$150.00 | 2025-02-28 |
1-(2-Bromo-5-iodophenyl)piperazine Related Literature
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
-
Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1-(2-Bromo-5-iodophenyl)piperazine
1-(2-Bromo-5-Iodophenyl)Piperazine: A Comprehensive Overview
The compound with CAS No. 1695468-91-7, commonly referred to as 1-(2-Bromo-5-Iodophenyl)Piperazine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a piperazine ring with a substituted phenyl group containing bromine and iodine substituents. The presence of these halogen atoms introduces distinct electronic and steric properties, making this compound a valuable tool in various research and industrial applications.
Piperazine, a six-membered ring containing two nitrogen atoms, is a well-known heterocyclic compound with broad applications in drug discovery and materials synthesis. In the case of 1-(2-Bromo-5-Iodophenyl)Piperazine, the piperazine ring is attached to a phenyl group that is further substituted with bromine at the 2-position and iodine at the 5-position. This substitution pattern not only enhances the molecule's reactivity but also provides opportunities for further functionalization, making it a versatile building block in organic synthesis.
Recent studies have highlighted the potential of 1-(2-Bromo-5-Iodophenyl)Piperazine in drug design, particularly in the development of kinase inhibitors and other therapeutic agents. The bromine and iodine substituents play a crucial role in modulating the molecule's pharmacokinetic properties, such as solubility, permeability, and bioavailability. Researchers have also explored the use of this compound in the synthesis of advanced materials, including coordination polymers and metal-organic frameworks (MOFs), where its nitrogen-rich structure facilitates strong metal-ligand interactions.
From a synthetic perspective, 1-(2-Bromo-5-Iodophenyl)Piperazine can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic method depends on the desired scale, purity, and cost-effectiveness. Recent advancements in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have enabled more efficient and scalable syntheses of this compound, further enhancing its applicability in both academic and industrial settings.
In terms of applications, 1-(2-Bromo-5-Iodophenyl)Piperazine has shown promise in several areas. In pharmacology, it serves as a lead compound for designing bioactive molecules targeting various disease states, including cancer and neurodegenerative disorders. Its ability to act as a chelating agent makes it valuable in metal complexation studies, which are critical for understanding fundamental chemical processes and developing new materials with tailored properties.
The unique combination of halogen substituents on the phenyl ring also endows this compound with interesting electronic properties. Bromine and iodine atoms introduce electron-withdrawing effects that can influence the molecule's reactivity in both organic and coordination chemistry contexts. These properties have been leveraged in recent studies to develop novel sensors for detecting heavy metals or other analytes in environmental monitoring applications.
Moreover, 1-(2-Bromo-5-Iodophenyl)Piperazine has been employed as a precursor for synthesizing more complex structures, such as macrocyclic compounds and polycyclic aromatic hydrocarbons (PAHs). Its modular structure allows for easy modification by introducing additional functional groups or altering the substitution pattern on the phenyl ring. This flexibility has made it an indispensable tool in modern organic synthesis.
In conclusion, 1-(2-Bromo-5-Iodophenyl)Piperazine (CAS No. 1695468-91-7) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structure, reactivity, and versatility make it an invaluable asset in both fundamental research and applied sciences. As ongoing research continues to uncover new applications and synthetic strategies for this compound, its role in advancing chemical knowledge will undoubtedly grow even more prominent.
1695468-91-7 (1-(2-Bromo-5-iodophenyl)piperazine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)